molecular formula C11H12BrNO2 B8778053 4-(2-Bromo-3-methylphenyl)morpholin-3-one

4-(2-Bromo-3-methylphenyl)morpholin-3-one

Cat. No.: B8778053
M. Wt: 270.12 g/mol
InChI Key: QKAYXDXMCPMKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-3-methylphenyl)morpholin-3-one is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-(2-bromo-3-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-8-3-2-4-9(11(8)12)13-5-6-15-7-10(13)14/h2-4H,5-7H2,1H3

InChI Key

QKAYXDXMCPMKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCOCC2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of THF were added successively potassium tert-butoxide (572 mg, 5.10 mmol), 2-(2-bromo-3-methylphenylamino)ethanol (1151 mg, 5 mmol) and ethyl 2-chloroacetate (0.565 mL, 5.30 mmol). The resulting suspension was stirred for 16 h at RT. Additional KOtBu (200 mg) and ethyl 2-chloroacetate (0.15 ml) were added and the reaction mixture was heated to 36° C. for additional 2 h. The reaction was quenched with water and 1M HCl, followed by addition of EtOAc. The organic phase was separated, washed with brine and dried over MgSO4. The solvent was removed under reduced pressure and the remaining residue was purified by flash chromatography (5-70% EtOAc/hexanes). 4-(2-Bromo-3-methylphenyl)morpholin-3-one was obtained as a light-yellow powder.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step Two
Quantity
1151 mg
Type
reactant
Reaction Step Two
Quantity
0.565 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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